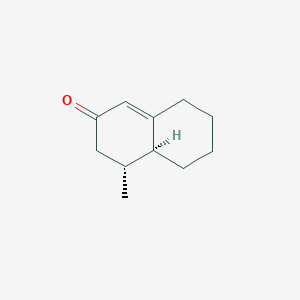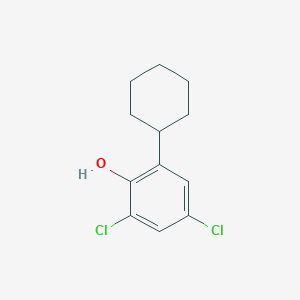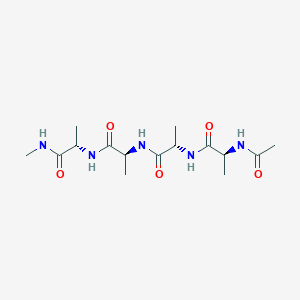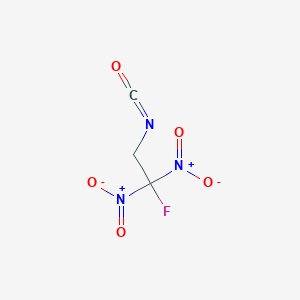
1-Fluoro-2-isocyanato-1,1-dinitroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-isocyanato-1,1-dinitroethane is a chemical compound with the molecular formula C₂H₂FN₃O₄. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluoro group, an isocyanato group, and two nitro groups attached to an ethane backbone.
Métodos De Preparación
The synthesis of 1-Fluoro-2-isocyanato-1,1-dinitroethane involves several steps, typically starting with the fluorination of a suitable precursor. One common method involves the reaction of 1,1-dinitroethane with a fluorinating agent such as hydrogen fluoride or a fluorine gas. The resulting intermediate is then treated with phosgene or a similar reagent to introduce the isocyanato group. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up and yield improvement.
Análisis De Reacciones Químicas
1-Fluoro-2-isocyanato-1,1-dinitroethane undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Fluoro-2-isocyanato-1,1-dinitroethane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s reactive groups make it useful for modifying biomolecules, enabling the study of protein-ligand interactions and enzyme mechanisms.
Industry: Used in the production of specialized polymers and coatings due to its unique reactivity.
Mecanismo De Acción
The mechanism by which 1-Fluoro-2-isocyanato-1,1-dinitroethane exerts its effects involves the interaction of its reactive groups with various molecular targets. The isocyanato group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
1-Fluoro-2-isocyanato-1,1-dinitroethane can be compared with other similar compounds such as:
1-Fluoro-1,1-dinitroethane: Lacks the isocyanato group, making it less reactive in certain contexts.
2-Fluoro-2-isocyanato-1,1-dinitroethane: Similar structure but with the isocyanato group in a different position, leading to different reactivity and applications.
1-Chloro-2-isocyanato-1,1-dinitroethane:
These comparisons highlight the unique properties of this compound, particularly its combination of reactive groups that enable a wide range of chemical transformations and applications.
Propiedades
Número CAS |
33046-32-1 |
|---|---|
Fórmula molecular |
C3H2FN3O5 |
Peso molecular |
179.06 g/mol |
Nombre IUPAC |
1-fluoro-2-isocyanato-1,1-dinitroethane |
InChI |
InChI=1S/C3H2FN3O5/c4-3(6(9)10,7(11)12)1-5-2-8/h1H2 |
Clave InChI |
JWUDOTDYICRKEH-UHFFFAOYSA-N |
SMILES canónico |
C(C([N+](=O)[O-])([N+](=O)[O-])F)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


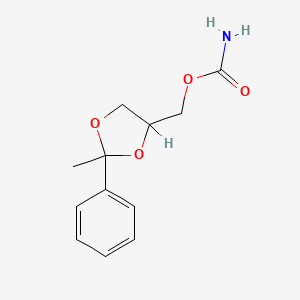

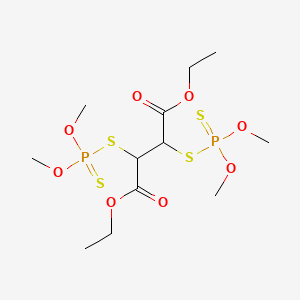
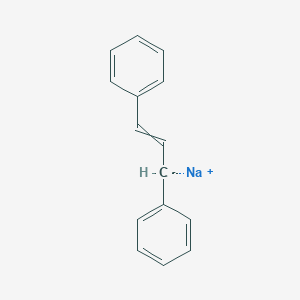
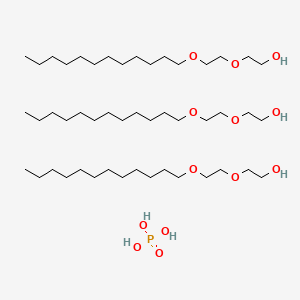
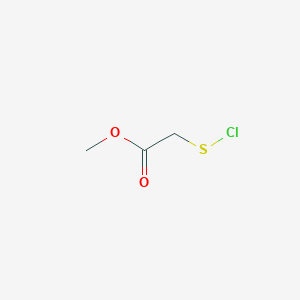

![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
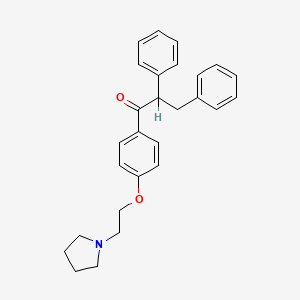

![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
